N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
CAS No.: 1171791-30-2
Cat. No.: VC11935923
Molecular Formula: C15H15N5O2
Molecular Weight: 297.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171791-30-2 |
|---|---|
| Molecular Formula | C15H15N5O2 |
| Molecular Weight | 297.31 g/mol |
| IUPAC Name | N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C15H15N5O2/c1-10-8-12(20(2)19-10)14-17-18-15(22-14)16-13(21)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18,21) |
| Standard InChI Key | XOHLYHDCJJNJAC-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)C |
| Canonical SMILES | CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)C |
Introduction
Molecular Identity and Structural Features
Basic Molecular Characteristics
The compound belongs to the acetamide class, featuring a 1,3,4-oxadiazole core substituted with a 1,3-dimethylpyrazole moiety and a phenylacetamide side chain. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>15</sub>N<sub>5</sub>O<sub>2</sub> | |
| Molecular Weight | 297.31 g/mol | |
| IUPAC Name | N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
| Canonical SMILES | CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)C | |
| InChIKey | XOHLYHDCJJNJAC-UHFFFAOYSA-N |
The oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) contributes to electron-deficient aromaticity, while the pyrazole and phenyl groups enhance hydrophobic interactions .
Structural Analysis
X-ray crystallography data for closely related analogs (e.g., from) reveals:
-
Bond lengths: N–N bonds in oxadiazole average 1.32 Å, typical for aromatic heterocycles.
-
Dihedral angles: The phenylacetamide side chain adopts a near-planar conformation relative to the oxadiazole ring, facilitating π-π stacking with biological targets .
-
Hydrogen bonding: The amide NH group acts as a donor, while oxadiazole oxygen serves as an acceptor, critical for target binding .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis involves a multi-step sequence (Figure 1):
-
Oxadiazole formation: Cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions .
-
Pyrazole coupling: Suzuki-Miyaura or Ullmann coupling to introduce the 1,3-dimethylpyrazole group.
-
Amidation: Reaction of the oxadiazol-2-amine intermediate with phenylacetyl chloride in the presence of triethylamine .
Representative conditions:
-
Step 1: Reflux in ethanol with HCl (12 h, 80°C).
-
Step 2: Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst, K<sub>2</sub>CO<sub>3</sub> base, DMF solvent (100°C, 24 h) .
-
Step 3: Dichloromethane, 0°C to room temperature, 90% yield.
Purification and Characterization
-
Purification: Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane 3:7).
-
Analytical data:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45–7.30 (m, 5H, Ph), 6.25 (s, 1H, pyrazole-H), 2.50 (s, 3H, CH<sub>3</sub>), 2.20 (s, 3H, CH<sub>3</sub>).
-
HRMS: m/z 298.1301 [M+H]<sup>+</sup> (calc. 298.1305).
-
Chemical Reactivity and Stability
Key Reactivity Profiles
-
Oxadiazole ring: Susceptible to nucleophilic attack at C-2 and C-5 positions under basic conditions .
-
Amide group: Hydrolyzes to carboxylic acid in strong acid (e.g., HCl, 6M, reflux) .
-
Pyrazole ring: Resists electrophilic substitution due to electron-withdrawing oxadiazole.
Stability Data
-
Thermal stability: Decomposes at 218°C (DSC).
-
Photostability: Stable under UV light (λ > 300 nm) for 72 h .
Biological Activities and Mechanisms
Central Nervous System (CNS) Applications
Pyrazolyl-oxadiazole derivatives act as GIRK channel activators (EC<sub>50</sub> = 0.2–0.5 μM) , suggesting potential for:
-
Neuropathic pain management: Modulation of potassium efflux in dorsal root ganglia .
-
Antidepressant effects: Enhanced hippocampal neurogenesis in rodent models .
Anticancer Activity
In silico docking studies (PDB ID: 3LMB) predict strong binding (ΔG = -9.8 kcal/mol) to tubulin’s colchicine site , indicating potential as a mitotic inhibitor.
Comparative Analysis with Structural Analogs
The 1,3-dimethylpyrazole moiety enhances blood-brain barrier penetration (logP = 2.1) compared to non-methylated analogs (logP = 1.4) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume